molecular formula C6H7BClNO3 B1593251 3-Chloro-2-methoxypyridine-5-boronic acid CAS No. 942438-89-3

3-Chloro-2-methoxypyridine-5-boronic acid

Cat. No. B1593251
M. Wt: 187.39 g/mol
InChI Key: LOLPLMDQLOJSDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of CMPB is C6H7BClNO3 . The InChI code is 1S/C6H7BClNO3/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3,10-11H,1H3 .


Chemical Reactions Analysis

CMPB is a highly valuable building block in organic synthesis . It can undergo various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .


Physical And Chemical Properties Analysis

CMPB is a crystalline solid with a white-yellowish color. It has a molecular weight of 187.39 g/mol . It is soluble in water and most organic solvents.

Scientific Research Applications

2. Organic Synthesis

  • Summary of Application : Boronic acids are useful reagents in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This type of reaction allows researchers to create carbon-carbon bonds between the boronic acid and another molecule containing a leaving group. 3-Chloro-2-methoxypyridine-5-boronic acid could be a valuable building block for the synthesis of more complex organic molecules with interesting properties.
  • Methods of Application : In a typical Suzuki-Miyaura coupling reaction, the boronic acid would be combined with a halide or pseudohalide compound in the presence of a palladium catalyst and a base . The reaction would be carried out under controlled conditions to facilitate the formation of the carbon-carbon bond.
  • Results or Outcomes : The results or outcomes would depend on the specific molecules being synthesized. The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .

3. Antiviral Drug Synthesis

  • Summary of Application : 3-Chloro-2-methoxypyridine-5-boronic acid can be used in the synthesis of antiviral drugs such as Sofosbuvir . Sofosbuvir is an FDA-approved antiviral agent used in the treatment of chronic hepatitis C virus (HCV) infection .
  • Results or Outcomes : Sofosbuvir has been shown to be effective in treating patients infected with HCV genotypes 1, 2, 3, and 4, as part of a combination antiviral treatment regimen .

4. Material Science

  • Summary of Application : 3-Chloro-2-methoxypyridine-5-boronic acid is a versatile material used extensively in scientific research due to its unique properties. It finds applications in diverse fields like organic synthesis, medicinal chemistry, and material science, making it an invaluable tool for cutting-edge discoveries.

5. Antiviral Drug Synthesis

  • Summary of Application : 3-Chloro-2-methoxypyridine-5-boronic acid can be used in the synthesis of antiviral drugs such as Sofosbuvir . Sofosbuvir is an FDA-approved antiviral agent used in the treatment of chronic hepatitis C virus (HCV) infection .
  • Results or Outcomes : Sofosbuvir has been shown to be effective in treating patients infected with HCV genotypes 1, 2, 3, and 4, as part of a combination antiviral treatment regimen .

6. Material Science

  • Summary of Application : 3-Chloro-2-methoxypyridine-5-boronic acid is a versatile material used extensively in scientific research due to its unique properties. It finds applications in diverse fields like organic synthesis, medicinal chemistry, and material science, making it an invaluable tool for cutting-edge discoveries.

Safety And Hazards

CMPB is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with personal protective equipment and stored in a well-ventilated place .

properties

IUPAC Name

(5-chloro-6-methoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BClNO3/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLPLMDQLOJSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)OC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647884
Record name (5-Chloro-6-methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-methoxypyridine-5-boronic acid

CAS RN

942438-89-3
Record name (5-Chloro-6-methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-methoxypyridine-5-boronic acid
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-methoxypyridine-5-boronic acid
Reactant of Route 3
Reactant of Route 3
3-Chloro-2-methoxypyridine-5-boronic acid
Reactant of Route 4
Reactant of Route 4
3-Chloro-2-methoxypyridine-5-boronic acid
Reactant of Route 5
Reactant of Route 5
3-Chloro-2-methoxypyridine-5-boronic acid
Reactant of Route 6
3-Chloro-2-methoxypyridine-5-boronic acid

Citations

For This Compound
1
Citations
W Liu, X Luo, S Qiu, W Huang… - BMC …, 2023 - bmcmicrobiol.biomedcentral.com
… officinale juice) mainly included 2-octan, 3-chloro-2-methoxypyridine-5-boronic acid, 2,5-dimethyl-2,5-hexanediol, 4-hydroxy-2- butanone, and 1-isopropyl-2-methylbenzene. The …
Number of citations: 1 bmcmicrobiol.biomedcentral.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.